(Tetraaminophthalocyaninato)oxovanadium(iv)

Molecular spin qubit Quantum coherence EPR spectroscopy

Specialty vanadyl phthalocyanine for quantum information science and nonlinear optics. The V=O center provides a d¹ (S=½) ground state enabling room-temperature spin coherence (Tm ~1 μs at 300 K)-absent in planar MPcs (Cu, Zn, Co). • Four peripheral -NH₂ groups enable covalent grafting onto electrodes or into epoxy polymer matrices for robust NLO films (χ(3) ~10⁻¹⁰ esu). • Enables aniline-like electropolymerization onto ITO for photoactive layers. Supplied at ≥95% purity; available in 100 mg and 500 mg research quantities. Custom synthesis and bulk packaging supported.

Molecular Formula C32H20N12OV
Molecular Weight 639.5 g/mol
CAS No. 132503-15-2
Cat. No. B166809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetraaminophthalocyaninato)oxovanadium(iv)
CAS132503-15-2
Synonyms(TETRAAMINOPHTHALOCYANINATO)OXOVANADIUM(IV)
Molecular FormulaC32H20N12OV
Molecular Weight639.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.O=[V+2]
InChIInChI=1S/C32H20N12.O.V/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;;/h1-12H,33-36H2;;/q-2;;+2
InChIKeyHSNAAZQAKYTDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraaminophthalocyaninato Oxovanadium(IV) (CAS 132503-15-2): A Tetraamino-Functionalized Vanadyl Phthalocyanine for NLO, Spin Qubit, and Electroactive Polymer Procurement


(Tetraaminophthalocyaninato)oxovanadium(IV) (VOTAPc, CAS 132503-15-2) is a peripherally tetraamino-substituted metallophthalocyanine featuring a vanadyl (V=O) central unit in the +4 oxidation state [1]. Its molecular formula is C₃₂H₂₀N₁₂OV (MW ≈ 639.5–641.5 g/mol). The four primary amino (–NH₂) groups enable covalent grafting into polymer matrices and electrodeposition onto electrode surfaces, while the non-planar oxovanadium center imparts a permanent axial dipole and unique electronic characteristics distinct from planar divalent metallophthalocyanines (e.g., CuPc, CoPc, ZnPc) [2]. This compound serves as a functional building block for cross-linked optical polymers, electrocatalytic electrodes, and emerging quantum information materials.

Why Tetraaminophthalocyaninato Oxovanadium(IV) Cannot Be Replaced by Cobalt, Copper, or Zinc Tetraaminophthalocyanines in Procurement Specifications


Tetraamino metallophthalocyanines (MTAPc) with the same peripheral –NH₂ functionality but different central metals are not interchangeable. The central metal atom governs redox potentials, electronic ground-state configuration, axial ligation geometry, and excited-state dynamics in ways that the peripheral substitution pattern alone cannot override [1]. Specifically, the oxovanadium(IV) center possesses a d¹ electron configuration (S = ½), a permanent out-of-plane electric dipole, and spin–orbit coupling characteristics that yield long-lived quantum coherence at room temperature—properties entirely absent in closed-shell (Zn) or higher-spin (Co, Fe, Mn) analogs [2]. The metal identity also directly determines the electrodeposition efficiency, film morphology, and photochemical activity of the resulting layers [3]. Selecting a generic tetraamino phthalocyanine without specifying the vanadyl center risks losing the specific electronic, optical, and quantum-coherent functionalities for which this compound is procured.

Quantitative Differentiation Evidence for Tetraaminophthalocyaninato Oxovanadium(IV) Against Closest Analogs


Room-Temperature Spin Quantum Coherence: VOPc vs. CuPc — Direct EPR Comparison

The oxovanadium(IV) phthalocyanine core (VOPc) demonstrates quantum coherence up to room temperature (300 K), a property not shared by the planar copper(II) analog CuPc. In a direct comparative study using pulsed EPR spectroscopy on samples doped into diamagnetic hosts, VOPc exhibited robust coherence at 300 K with a phase memory time Tm of approximately 1 μs, described as the highest value reported to date for molecular electronic spin qubits [1]. In contrast, CuPc coherence times become rapidly T₁-limited with increasing temperature, despite CuPc featuring a more covalent ground-state wave function than VOPc [2]. This difference is attributed to the weaker spin–orbit coupling in the vanadyl S = ½ system compared to copper(II), as rationalized by ligand field analysis [2].

Molecular spin qubit Quantum coherence EPR spectroscopy

Third-Order Nonlinear Optical Susceptibility χ(3): VOPc Outperforms Planar Metallophthalocyanines by Two Orders of Magnitude

The non-planar oxovanadium core of VOPc confers exceptionally large third-order nonlinear optical susceptibility. Crystalline phase II VOPc films exhibit χ(3) values on the order of 10⁻¹⁰ esu, as determined by third-harmonic generation (THG) measurements at 1.6–1.9 μm [1]. Titanylphthalocyanine (TiOPc), which shares a similar non-planar geometry, shows χ(3) values of comparable magnitude (~10⁻¹⁰ esu) [1]. In contrast, planar metallophthalocyanines such as zinc phthalocyanine (ZnPc) exhibit χ(3) values approximately two orders of magnitude lower — on the order of 10⁻¹² esu even in the crystalline phase [1]. Among vanadyl derivatives with extended π-systems, the χ(3) ordering is VOPc > VODBPc (vanadyl dibenzophthalocyanine) > VONc (vanadyl naphthalocyanine) in both amorphous and crystalline films, establishing VOPc as the superior core for NLO applications among this series [1].

Nonlinear optics Third-harmonic generation Optical limiting

Ultrafast Optical Kerr Effect Decay: Tetraamino VOPc Polymer Films Achieve 240 fs Response Time

When 2,9,16,23-tetraamino vanadyl phthalocyanine (VOTAPc) and its 1,8,15,22-regioisomer are covalently cross-linked with diglycidyl ether of biphenol A to form network polymer thin films, both materials exhibit an ultrafast optical Kerr effect (OKE) with a typical decay time of approximately 240 fs [1]. These cross-linked films also display distinct near-IR absorption bands at 780 nm and 820 nm, attributable to the amino-substituted VOPc chromophore in a restrained, low-aggregation network environment [1]. The films are stable to organic solvents, inorganic bases, and acids — a processing advantage over non-cross-linked phthalocyanine films [1]. While direct OKE decay time data for analogous tetraamino CoPc, CuPc, or ZnPc cross-linked polymers were not identified in the same study, the 240 fs value places this material among the fastest-responding phthalocyanine-based optical materials reported.

Ultrafast optics Optical Kerr effect Photonic polymers

Central-Metal-Dependent Electrodeposition Efficiency and Photochemical ROS Generation: Class-Level Inference from MTAPc Studies

A systematic study of metal (tetraamino)phthalocyanine (MTAPc, where M = Zn, Al, Cu) electrodeposited layers on ITO demonstrated that the outer –NH₂ groups govern the aniline-like electrodeposition mechanism, but the resulting layer properties—chemical structure, morphology, and photochemical activity toward reactive oxygen species (ROS) and singlet oxygen (¹O₂)—depend critically on the identity of the central metal atom [1]. Zn- and Al-TAPc layers photogenerated singlet oxygen, while all three MTAPc layers (Zn, Al, Cu) produced ROS [1]. Notably, the effectiveness of the electrodeposition process itself varied with central metal, implying that VOTAPc will exhibit electrodeposition behavior and photochemical output distinct from its Co, Cu, Zn, Fe, and Mn tetraamino counterparts. Direct quantitative data for the vanadyl variant in this specific electrodeposition system are not yet reported; the class-level inference is that the vanadyl center's unique electronic structure and non-planar geometry will yield differentiated film morphology and photochemical selectivity.

Electrodeposition Singlet oxygen Photosensitizer films

Evidence-Backed Procurement Scenarios for Tetraaminophthalocyaninato Oxovanadium(IV)


Molecular Spin Qubit Research Requiring Room-Temperature Quantum Coherence

VOTAPc and its unsubstituted VOPc core are procured for quantum information science investigations where room-temperature spin coherence is a non-negotiable requirement. The vanadyl center's S = ½ ground state yields Tm ~1 μs at 300 K — a property that CuPc, CoPc, FePc, and ZnPc analogs cannot replicate [1]. The tetraamino peripheral groups additionally enable covalent tethering to surfaces (graphene nanoribbons, gold electrodes) and integration into self-assembled monolayers for qubit array fabrication .

Cross-Linked Nonlinear Optical Polymer Films for Ultrafast All-Optical Switching

The tetraamino functionality of VOTAPc enables covalent incorporation into epoxy-based cross-linked network polymers via reaction with diglycidyl ethers, yielding optically transparent films with ultrafast OKE response (~240 fs decay) and near-IR absorption at 780/820 nm [1]. These films are chemically robust (stable to organic solvents, acids, and bases), making them suitable for photonic device integration where solvent-processable but chemically durable NLO materials are required [1].

Optical Limiting and Laser Protection Materials Leveraging High Third-Order Susceptibility

For optical limiting applications, the vanadyl phthalocyanine core provides χ(3) values on the order of 10⁻¹⁰ esu — approximately 100-fold higher than planar MPcs such as ZnPc [1]. While TiOPc offers comparable χ(3), the vanadyl variant provides additional functionality through its magnetic and redox properties. The tetraamino substitution enables dispersion in polymer hosts with reduced aggregation, a common challenge with unsubstituted phthalocyanines .

Electrodeposited Photoactive Electrode Coatings with Metal-Specific ROS Photogeneration

The four peripheral –NH₂ groups of VOTAPc enable aniline-like electropolymerization directly onto ITO or other electrode surfaces, forming photoactive layers [1]. Based on class-level evidence from Zn-, Al-, and Cu-TAPc studies, the central metal governs whether the layer photogenerates singlet oxygen in addition to other ROS [1]. Procurement of VOTAPc specifically (rather than ZnTAPc or CoTAPc) is indicated when the vanadium center's unique redox activity, magnetic properties, or specific ROS selectivity profile is targeted for photodynamic, sensing, or electrocatalytic applications [1].

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